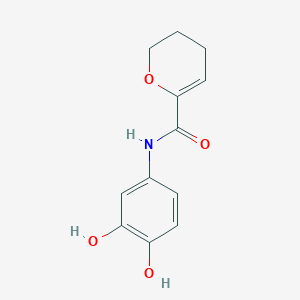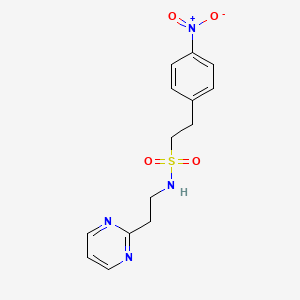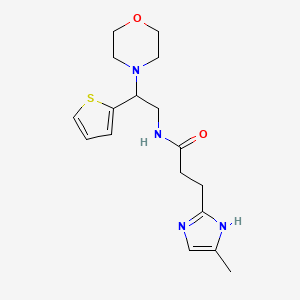
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as DHPA, is a naturally occurring compound found in various plants. It has gained significant attention in recent years due to its potential therapeutic properties. The compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various oxidative stress-related diseases. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the pathogenesis of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various tissues and organs. Additionally, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues and organs. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide has several advantages as a potential therapeutic agent. It is a naturally occurring compound, which makes it a safer alternative to synthetic drugs. Additionally, it has been shown to have a broad spectrum of therapeutic properties, which make it a potential treatment for various diseases. However, there are also limitations to using this compound as a therapeutic agent. One of the main limitations is its low bioavailability, which limits its effectiveness in vivo. Additionally, there is a lack of clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide. One of the future directions is to improve its bioavailability through the development of novel drug delivery systems. Additionally, there is a need for more clinical trials to determine its safety and efficacy in humans. Moreover, there is a need for more studies to elucidate its mechanisms of action and identify its molecular targets. Finally, there is a need for more studies to determine its potential as a treatment for various diseases, including neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a naturally occurring compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, there are limitations to using this compound as a therapeutic agent, including its low bioavailability and lack of clinical trials. There are several future directions for the research on this compound, including improving its bioavailability, conducting more clinical trials, and identifying its molecular targets.
Synthesemethoden
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis of this compound from 3,4-dihydroxybenzaldehyde and 6-hydroxymethyl-3,4-dihydro-2H-pyran.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have antioxidant properties, which make it a potential treatment for various oxidative stress-related diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, this compound has been shown to have anticancer properties, which make it a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
N-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-5-4-8(7-10(9)15)13-12(16)11-3-1-2-6-17-11/h3-5,7,14-15H,1-2,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVWRWXHQMZWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)NC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)
![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)
![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)

![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(1-methylpiperidin-3-yl)methylamino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359095.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![tert-butyl N-[2-[5-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359121.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)